7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[44]nonane-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of bromopyrimidine derivatives and triazaspiro precursors, followed by cyclization using specific catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic derivatives and bromopyrimidine-containing molecules. Examples are:
- 2-azaspiro[4.4]nonane-1,3-dione derivatives
- 2-azaspiro[4.5]decane-1,3-dione derivatives
Uniqueness
What sets 7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione apart is its specific combination of a bromopyrimidine moiety with a triazaspiro scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5O2/c11-6-3-12-8(13-4-6)16-2-1-10(5-16)7(17)14-9(18)15-10/h3-4H,1-2,5H2,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMQDMTZRHIXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C(=O)NC(=O)N2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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